trans-4-Methoxy-piperidine-2-carboxylic acid
Overview
Description
trans-4-Methoxy-piperidine-2-carboxylic acid: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-piperidine-2-carboxylic acid typically involves the hydrogenation of functionalized pyridines using catalysts such as rhodium oxide . The reaction conditions often include the use of methanol as a solvent and methanesulfonic acid as a catalyst under reflux conditions .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often involve multi-step synthesis processes. These processes may include cyclization, hydrogenation, and functionalization reactions to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxy-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methoxy-piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are used in the development of pharmaceuticals for the treatment of various diseases .
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of trans-4-Methoxy-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features.
4-Methoxy-piperidine: A compound with a similar methoxy group but lacking the carboxylic acid functionality.
Uniqueness: trans-4-Methoxy-piperidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2R,4R)-4-methoxypiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGLVXROVAEWNL-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN[C@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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